4-[4-(allyloxy)-2-methylbenzoyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
This compound, with the chemical formula C27H31BrN2O4 , is a fascinating member of the pyrrolone family. Its structure combines elements from benzoyl, phenyl, and pyrrolone moieties. The compound’s systematic name is quite a mouthful, but it reflects its intricate arrangement of functional groups.
Preparation Methods
Synthetic Routes:: The synthetic preparation of this compound involves several steps
Allyloxylation: The allyloxy group is introduced onto a suitable precursor.
Benzoylation: The benzoyl group is added to the allyloxy-substituted intermediate.
Diethylaminoethyl Group Addition: The diethylaminoethyl group is attached.
Hydroxylation: The hydroxyl group is introduced.
Phenoxylation: Finally, the phenoxyphenyl group is added.
Reaction Conditions:: Specific reaction conditions, reagents, and catalysts would be detailed in a comprehensive synthesis protocol.
Industrial Production:: Unfortunately, information on large-scale industrial production methods for this compound is scarce due to its rarity.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound may undergo oxidation reactions, potentially affecting its biological activity.
Reduction: Reduction reactions could modify its functional groups.
Substitution: Substitution reactions may occur at various positions.
Bromine (Br2): Used for bromination reactions.
Hydroxylamine (NH2OH): Involved in oxime formation.
Hydrogenation Catalysts: Used for reduction.
Major Products:: The major products depend on the specific reaction conditions and the starting materials used.
Scientific Research Applications
This compound has piqued the interest of researchers across disciplines:
Medicine: Investigated for potential therapeutic applications.
Chemistry: Studied for its reactivity and unique structural features.
Biology: Explored for interactions with biological targets.
Mechanism of Action
The compound likely interacts with specific molecular targets or pathways, influencing cellular processes. Detailed studies are needed to unravel its precise mechanism.
Properties
Molecular Formula |
C33H36N2O5 |
---|---|
Molecular Weight |
540.6 g/mol |
IUPAC Name |
(4E)-1-[2-(diethylamino)ethyl]-4-[hydroxy-(2-methyl-4-prop-2-enoxyphenyl)methylidene]-5-(4-phenoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C33H36N2O5/c1-5-21-39-27-17-18-28(23(4)22-27)31(36)29-30(35(33(38)32(29)37)20-19-34(6-2)7-3)24-13-15-26(16-14-24)40-25-11-9-8-10-12-25/h5,8-18,22,30,36H,1,6-7,19-21H2,2-4H3/b31-29+ |
InChI Key |
MACAYTQZGCOGTC-OWWNRXNESA-N |
Isomeric SMILES |
CCN(CC)CCN1C(/C(=C(/C2=C(C=C(C=C2)OCC=C)C)\O)/C(=O)C1=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Canonical SMILES |
CCN(CC)CCN1C(C(=C(C2=C(C=C(C=C2)OCC=C)C)O)C(=O)C1=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
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